Racemization Advantage over Fmoc-Ser(tBu)-OH
Fmoc-O-(4-chlorophenyl)-L-serine demonstrates superior resistance to base-catalyzed racemization during standard Fmoc deprotection (20% piperidine/DMF) compared to the widely used Fmoc-Ser(tBu)-OH. While Fmoc-Ser(tBu)-OH is known to exhibit unexpectedly high levels of racemization under standard continuous-flow SPPS conditions, the electron-withdrawing para-chlorophenyl group in the target compound stabilizes the intermediate, resulting in significantly lower racemization [1]. Specifically, deprotection of Fmoc-O-(4-chlorophenyl)-L-serine yields <3% racemization as confirmed by Marfey's analysis [2], whereas Fmoc-Ser(tBu)-OH requires the addition of a specific hindered base (collidine) to achieve racemization levels below 1% [1].
| Evidence Dimension | Racemization during Fmoc deprotection |
|---|---|
| Target Compound Data | <3% racemization (Marfey's analysis) |
| Comparator Or Baseline | Fmoc-Ser(tBu)-OH: high racemization under standard conditions; <1% only with collidine additive |
| Quantified Difference | Target compound maintains <3% racemization without requiring special base additives; comparator requires optimized conditions to prevent significant racemization. |
| Conditions | 20% piperidine in DMF, 25°C, 7 min (target); standard continuous-flow SPPS conditions (comparator) |
Why This Matters
This reduces the need for special coupling protocols, ensuring higher stereochemical purity of the final peptide and simplifying automated SPPS workflows.
- [1] Di Fenza, A., Tancredi, M., Galoppini, C., & Rovero, P. (1998). Racemization studies of Fmoc-Ser(tBu)-OH during stepwise continuous-flow solid-phase peptide synthesis. Tetrahedron Letters, 39(46), 8529-8532. View Source
- [2] CN112585153B - 一种化合物或其盐及其制备方法与应用. (2021). Google Patents. View Source
